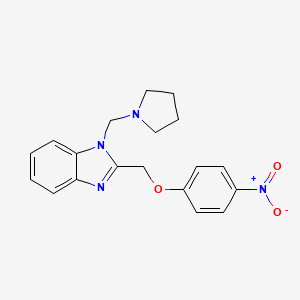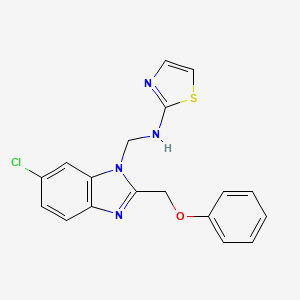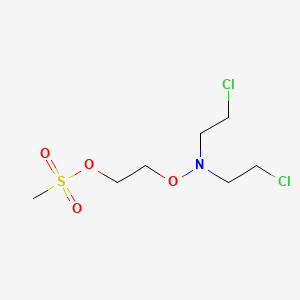
1,1'-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexanediyl linker connecting two pyridinium units, each substituted with dimethylamino and diphenyl groups. The diperchlorate anions balance the positive charges on the pyridinium units.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate typically involves a multi-step process:
Formation of the Pyridinium Units: The initial step involves the synthesis of the pyridinium units. This can be achieved through the reaction of 4-(dimethylamino)benzaldehyde with acetophenone derivatives under basic conditions to form the corresponding chalcones. These chalcones are then cyclized to form the pyridinium rings.
Linking the Pyridinium Units: The next step involves the reaction of the pyridinium units with 1,6-dibromohexane to form the hexanediyl-linked bis-pyridinium compound.
Formation of the Diperchlorate Salt: Finally, the bis-pyridinium compound is treated with perchloric acid to form the diperchlorate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized pyridinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized pyridinium derivatives.
Reduction: Reduced pyridinium species.
Substitution: Substituted pyridinium derivatives.
科学的研究の応用
1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The pyridinium units can interact with negatively charged biomolecules, while the dimethylamino and diphenyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various molecular targets, affecting biological pathways and processes.
類似化合物との比較
Similar Compounds
1,1’-(1,6-Hexanediyl)bis(4-methylpyridinium) dibromide: Similar structure but with methyl groups instead of dimethylamino and diphenyl groups.
1,1’-(1,6-Hexanediyl)bis(4-benzyl-1,4-dimethylpiperazinediium): Contains piperazine rings instead of pyridinium rings.
Uniqueness
1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate is unique due to its combination of pyridinium units with dimethylamino and diphenyl substitutions, which confer distinct photophysical and chemical properties. This makes it particularly valuable for applications in fluorescence-based research and advanced material development.
特性
CAS番号 |
89141-77-5 |
|---|---|
分子式 |
C56H56Cl2N4O8 |
分子量 |
984.0 g/mol |
IUPAC名 |
4-[1-[6-[4-[4-(dimethylamino)phenyl]-2,6-diphenylpyridin-1-ium-1-yl]hexyl]-2,6-diphenylpyridin-1-ium-4-yl]-N,N-dimethylaniline;diperchlorate |
InChI |
InChI=1S/C56H56N4.2ClHO4/c1-57(2)51-33-29-43(30-34-51)49-39-53(45-21-11-7-12-22-45)59(54(40-49)46-23-13-8-14-24-46)37-19-5-6-20-38-60-55(47-25-15-9-16-26-47)41-50(42-56(60)48-27-17-10-18-28-48)44-31-35-52(36-32-44)58(3)4;2*2-1(3,4)5/h7-18,21-36,39-42H,5-6,19-20,37-38H2,1-4H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChIキー |
YFAKCFOCKGGEQT-UHFFFAOYSA-L |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCCCCC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=C(C=C6)N(C)C)C7=CC=CC=C7)C8=CC=CC=C8.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



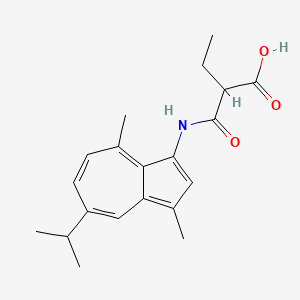

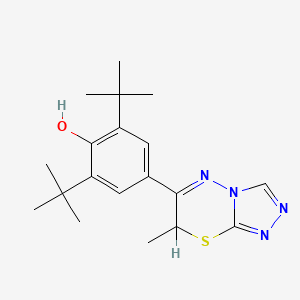
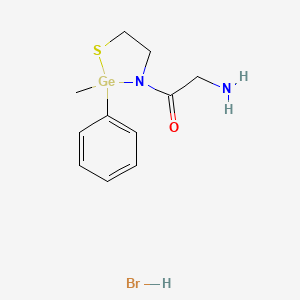
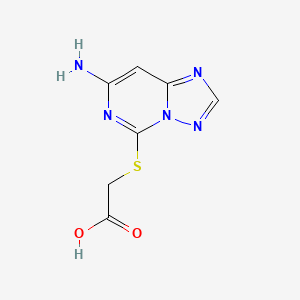
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)
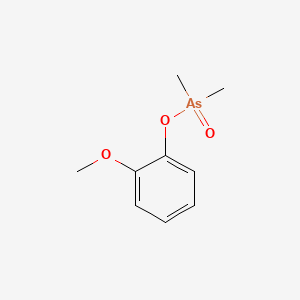
![(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine](/img/structure/B12748635.png)

